N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxybenzyl group, a thiadiazol group, and a phenylbutanamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would include a thiadiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom), attached to a phenylbutanamide group and a methoxybenzyl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the amide group could potentially be involved in acid-base reactions or hydrolysis reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Oxidative Removal of N-(4-Methoxybenzyl) Group
The N-(4-methoxybenzyl) group in 2,5-piperazinediones can be selectively removed using cerium (IV) diammonium nitrate under mild conditions . This process is valuable for synthetic chemistry, allowing precise modification of molecules. Researchers have employed this method to create derivatives with altered biological activities or improved pharmacokinetics.
Antibacterial and Antiviral Properties
Thiosemicarbazones (TSCs), a class of compounds related to MBBC, exhibit a wide range of biological activities, including cytotoxicity , antibacterial , and antiviral effects . Researchers have explored MBBC derivatives for their potential in combating infectious diseases.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A compound with a similar structure, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide (qtc-4-meobne), is known to target β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
Qtc-4-meobne, a compound with a similar structure, has been shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . It also reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
Qtc-4-meobne influences in vivo neurogenesis, oxidative, and inflammatory pathways .
Result of Action
Qtc-4-meobne treatment showed beneficial effects in preclinical ad-like models .
properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-17(15-7-5-4-6-8-15)19(24)21-20-23-22-18(26-20)13-14-9-11-16(25-2)12-10-14/h4-12,17H,3,13H2,1-2H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKIHUZWLHXJPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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